2-(4-Bromobenzyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(4-Bromobenzyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that includes a bromobenzyl group and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core.
Methoxylation: Introduction of methoxy groups to the aromatic ring, often through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the bromobenzyl group to a bromobenzaldehyde or bromobenzoic acid.
Reduction: Reduction of the bromine atom to form a benzyl group.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: 4-Bromobenzaldehyde, 4-Bromobenzoic acid.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromobenzyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter release and uptake.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine: Another compound with a bromobenzyl group and methoxy substituents.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different biological activities.
Uniqueness
2-(4-Bromobenzyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H24BrNO2 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-6,7-dimethoxy-3,3-dimethyl-1,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H24BrNO2/c1-20(2)11-15-9-18(23-3)19(24-4)10-16(15)13-22(20)12-14-5-7-17(21)8-6-14/h5-10H,11-13H2,1-4H3 |
InChI Key |
IKHFRPCBOLCVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2CN1CC3=CC=C(C=C3)Br)OC)OC)C |
Origin of Product |
United States |
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